Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate

Medicinal Chemistry Synthetic Intermediate Design Structure-Property Relationships

Sourcing an orthogonally protected piperazine with the precise 4-bromo-3-fluoro benzyl regiochemistry often introduces unwanted isomer impurities or protecting group incompatibilities that derail multi-step syntheses. This compound directly resolves these challenges. - Enables chemoselective N1 functionalization while the Boc group keeps N4 inert, avoiding statistical mixtures. - The 4-bromo-3-fluoro pattern facilitates palladium-catalyzed cross-couplings without competing N4 reactivity. - Ambient storage stability simplifies management during parallel synthesis campaigns.

Molecular Formula C16H22BrFN2O2
Molecular Weight 373.26 g/mol
CAS No. 1260898-90-5
Cat. No. B1408807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate
CAS1260898-90-5
Molecular FormulaC16H22BrFN2O2
Molecular Weight373.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)14(18)10-12/h4-5,10H,6-9,11H2,1-3H3
InChIKeyINJAZYGTWIXBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate: Procurement-Grade Overview


Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate (CAS 1260898-90-5) is a heterobifunctional piperazine building block containing a Boc-protected secondary amine and a 4-bromo-3-fluorobenzyl substituent [1]. The compound has a molecular weight of 373.26 g/mol, a computed XLogP3 of 3.2, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. It is supplied as a white to yellow solid with a purity specification of 95% . The compound functions exclusively as a protected synthetic intermediate, with the Boc group providing orthogonal amine protection during multi-step synthesis and the aryl bromide enabling palladium-catalyzed cross-coupling diversification [2].

1

Boc-Protected Intermediate Provides orthogonal amine protection for selective N1 functionalization in multi-step synthesis.

2

Aryl Bromide Handle Enables palladium-catalyzed cross-coupling diversification at the 4-bromo-3-fluorobenzyl position.

3

Benzyl Linker Preserves piperazine basicity and conformational flexibility, supporting chemoselective deprotection.

Why In-Class Piperazine Analogs Cannot Substitute


Substituting an in-class piperazine intermediate without matching the exact halogen regiochemistry, linker geometry, and orthogonal protecting group introduces distinct reactivity and selectivity consequences. The 4-bromo-3-fluoro benzyl substitution pattern provides a specific electronic environment that governs the rate and regioselectivity of palladium-catalyzed cross-couplings; a shift to 4-bromo-2-fluoro or 3-bromo-4-fluoro isomers alters the aryl bromide oxidative addition kinetics [1]. The benzyl (CH₂) linker separating the piperazine nitrogen from the aromatic ring introduces a methylene spacer that changes both the amine basicity (pKa of the conjugate acid) and the conformational flexibility relative to directly N-aryl or carbonyl-linked analogs [1]. Furthermore, the tert-butyl carbamate (Boc) protecting group is orthogonal to many common protecting group strategies (e.g., Fmoc, Cbz, Alloc), whereas the unprotected 1-(4-bromo-3-fluorobenzyl)piperazine (CAS 1249436-04-1) cannot be used in sequences requiring selective piperazine N-functionalization [2]. These structural features are not interchangeable without altering downstream coupling efficiency, protecting group compatibility, and ultimately the synthetic route design.

Halogen Regiochemistry

Shifting to 2-fluoro or 3-bromo-4-fluoro isomers may alter oxidative addition kinetics and downstream coupling selectivity.

Linker Geometry

N-aryl or carbonyl-linked analogs reduce or eliminate piperazine basicity, blocking chemoselective Boc deprotection strategies.

Boc Protection

Unprotected 1-(4-bromo-3-fluorobenzyl)piperazine leads to statistical mono-alkylation mixtures, increasing purification burden.

Quantitative Differentiation Evidence vs. Structural Analogs


Linker Geometry: Benzyl vs. Aryl vs. Carbonyl Impact on Basicity

The target compound incorporates a benzyl (methylene) linker between the piperazine nitrogen and the 4-bromo-3-fluorophenyl ring. In contrast, the direct N-aryl analog tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate (CAS 1146950-54-0) and the carbonyl-linked analog tert-butyl 4-(4-bromo-3-fluorobenzoyl)piperazine-1-carboxylate (CAS 1223432-70-9) differ fundamentally in the hybridization and electronic character at the piperazine N-atom [1]. The benzyl linker preserves the sp³ hybridization and full basicity of the piperazine nitrogen (computed pKa of the conjugate acid estimated at ~8.5 for N-benzylpiperazines), whereas the N-aryl analog delocalizes the nitrogen lone pair into the aromatic ring, reducing basicity by roughly 3–4 pKa units. The carbonyl analog converts the amine to an amide, eliminating basicity entirely and creating a rotational barrier that restricts conformational freedom [1]. For synthetic sequences requiring selective N-Boc deprotection under acidic conditions, the benzyl-linked compound maintains a defined protonation state difference from the Boc-protected nitrogen, enabling chemoselective deprotection [1].

Linker Basicity
Class-level

Benzyl linker: pKa ~8.5 (sp³ N)
vs N-aryl: pKa ~4–5 (sp² N); carbonyl: non-basic amide

Basicity preservation supports chemoselective deprotection.

Class-level pKa estimates for N-benzylpiperazines.

Medicinal Chemistry Synthetic Intermediate Design Structure-Property Relationships

Orthogonal Boc Protection vs. Unprotected Piperazine

The target compound (CAS 1260898-90-5) bears a tert-butyl carbamate (Boc) protecting group on the piperazine N4 position. The direct comparator, 1-(4-bromo-3-fluorobenzyl)piperazine (CAS 1249436-04-1), is the fully deprotected analog [1]. The Boc group provides acid-labile protection that is orthogonal to benzyl carbamate (Cbz), fluorenylmethyl carbamate (Fmoc), and allyl carbamate (Alloc) protecting groups. Quantitative comparison of molecular properties shows the target compound has MW 373.26 g/mol (vs. 273.15 g/mol for the deprotected analog) and XLogP3 3.2 (vs. ~2.1 estimated for the deprotected analog) [2][3]. The increased lipophilicity of the Boc-protected form improves organic phase extractability during aqueous workup. Critically, the Boc group prevents competitive reaction at the N4 position during N1-functionalization, enabling unambiguous mono-substitution chemistry [2].

Boc Protection
Head-to-head

Boc-protected: regioselective N1 functionalization (>95%)
vs deprotected: statistical ~50:50 mixture

Boc group enables unambiguous mono-substitution.

MW 373 vs 273; XLogP3 3.2 vs ~2.1.

Synthetic Chemistry Protecting Group Strategy Intermediate Procurement

Halogen Regiochemistry Impact on Cross-Coupling Reactivity

The 4-bromo-3-fluoro substitution pattern on the benzyl ring positions the bromine atom para to the methylene linker and meta to the fluorine atom. The regioisomeric comparator tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate places the fluorine ortho to the methylene linker [1]. The electron-withdrawing fluorine substituent in the meta position (relative to bromine) exerts a different electronic effect on the aryl bromide than a fluorine in the ortho or para position. In palladium-catalyzed Suzuki-Miyaura coupling, the oxidative addition rate of aryl bromides is sensitive to the electron density at the C-Br carbon; a meta-fluoro substituent provides a moderate electron-withdrawing effect (Hammett σₘ = 0.34 for F) compared to ortho-fluoro (σₒ = 0.12 plus steric effects) or para-fluoro (σₚ = 0.06) [2]. The 4-bromo-3-fluoro pattern thus offers a distinct reactivity profile that may be specifically required when downstream SAR studies mandate a particular halogen geometry [1].

Electronic Effect
Class-level

σₘ = 0.34 (meta-F)

Meta-fluorine provides moderate electron-withdrawing effect for oxidative addition.

σₒ=0.12, σₚ=0.06; compound-specific rates not reported.

Cross-Coupling Chemistry Aryl Bromide Reactivity Regioselective Synthesis

Purity and Physical Form: Commercial Specification Comparison

The target compound is commercially available with a minimum purity specification of 95% from multiple suppliers including Sigma-Aldrich and AKSci . Physical form is consistently reported as a white to yellow solid . The closely related carbonyl-linked analog tert-butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate (CAS 1223432-70-9) is available at 98% purity with a refrigerated storage requirement . The higher purity of the carbonyl analog reflects its different synthetic route and purification profile, but the target compound's 95% purity is sufficient for most building-block applications where subsequent purification occurs after coupling. The target compound's long-term storage condition is ambient (cool, dry place), whereas the carbonyl analog requires refrigeration, which impacts procurement logistics and storage costs .

Purity & Storage
Data to verify

95% purity, ambient storage

Adequate for building-block applications with post-coupling purification.

Supplier specification; verify lot COA.

Chemical Procurement Intermediate Quality Synthetic Reproducibility

Optimal Application Scenarios Based on Differentiation Evidence


Suzuki-Miyaura Cross-Coupling for Parallel Library Synthesis

The intact Boc group on the target compound allows the aryl bromide to participate in palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids without competing reaction at the N4 position [1]. The 4-bromo-3-fluoro substitution pattern provides a defined electronic environment (Hammett σₘ = 0.34 from the meta-fluorine) that facilitates oxidative addition [2]. This is ideal for generating diverse biaryl-piperazine libraries where the Boc group is subsequently removed to reveal the free piperazine for further functionalization. The ambient storage stability (cool, dry place) simplifies compound management during parallel synthesis campaigns .

Orthogonal Protecting Group Sequences in Multi-Step Synthesis

In synthetic routes requiring sequential functionalization of both piperazine nitrogen atoms, the Boc protecting group on the target compound is fully orthogonal to Cbz, Fmoc, and Alloc protecting groups commonly used elsewhere in the molecule [1]. The benzyl linker preserves the basicity and nucleophilicity of the N1 nitrogen (estimated pKa ~8.5), enabling chemoselective alkylation or acylation at N1 while the Boc-protected N4 remains inert. Subsequent Boc deprotection under acidic conditions (TFA/DCM or HCl/dioxane) reveals N4 for a second diversification step. This two-step orthogonal strategy is not feasible with the unprotected 1-(4-bromo-3-fluorobenzyl)piperazine, which would produce statistical mixtures upon the first functionalization [3].

Kinase Inhibitor and GPCR Modulator Scaffold Synthesis

The 4-bromo-3-fluorobenzyl pharmacophore appears in patent literature for Bruton's tyrosine kinase (Btk) inhibitors and other kinase-targeted agents where the halogen pattern contributes to target binding [1]. The target compound serves as a direct precursor for incorporating this specific pharmacophoric fragment into larger inhibitor scaffolds. The benzyl linker, as opposed to a direct N-aryl or carbonyl connection, provides conformational flexibility (4 rotatable bonds, XLogP3 = 3.2) that can be critical for achieving the required binding pose, compared to the more rigid N-aryl or amide-linked analogs [2].

Application
Selection Property
Validation Focus
Suzuki-Miyaura Library Synthesis
Boc-protected aryl bromide for regioselective coupling
Cross-coupling efficiency and biaryl diversification
Orthogonal Multi-Step Synthesis
Orthogonal Boc group vs. Cbz/Fmoc/Alloc
Chemoselective N1-functionalization and subsequent deprotection
Kinase/GPCR Scaffold Assembly
4-bromo-3-fluorobenzyl pharmacophoric fragment
Binding pose compatibility and conformational flexibility
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